molecular formula C11H12N2O4 B1379772 (1H-Indol-2-yl)methanamine oxalate CAS No. 106024-58-2

(1H-Indol-2-yl)methanamine oxalate

Cat. No.: B1379772
CAS No.: 106024-58-2
M. Wt: 236.22 g/mol
InChI Key: KDJIUYHNTDDXKW-UHFFFAOYSA-N
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Description

(1H-Indol-2-yl)methanamine oxalate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound consists of an indole ring system with a methanamine group attached to the second position and is paired with oxalic acid to form the oxalate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-2-yl)methanamine oxalate can be achieved through several methods. One common approach involves the Friedel–Crafts alkylation of indole with formaldehyde and subsequent reduction to yield (1H-Indol-2-yl)methanamine. The compound is then reacted with oxalic acid to form the oxalate salt. Another method involves the use of chiral BINOL-derived disulfonimides (DSIs) as catalysts for the enantioselective Friedel–Crafts C2-alkylation of 3-substituted indoles with imines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-2-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the methanamine group or other substituents on the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups to the indole ring.

Scientific Research Applications

(1H-Indol-2-yl)methanamine oxalate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Indol-2-yl)methanamine oxalate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological activities. For instance, it may act as an agonist or antagonist at specific receptor sites, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)methanamine: Another indole derivative with a methanamine group at the third position.

    (1H-Indol-1-yl)methanamine: A structural isomer with the methanamine group at the first position.

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring and a carboxylic acid group.

Uniqueness

(1H-Indol-2-yl)methanamine oxalate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methanamine group at the second position of the indole ring provides distinct properties compared to other isomers and derivatives.

Properties

IUPAC Name

1H-indol-2-ylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.C2H2O4/c10-6-8-5-7-3-1-2-4-9(7)11-8;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJIUYHNTDDXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106024-58-2
Record name 1H-Indole-2-methanamine, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106024-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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